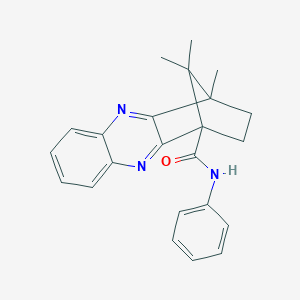

![molecular formula C19H23NO3 B385236 N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622355-77-5](/img/structure/B385236.png)

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with the molecular formula C19H25NO2 . It is a complex organic molecule that falls under the category of carboxamides .

Synthesis Analysis

The synthesis of similar bicycloheptane compounds has been reported in the literature. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is characterized by a bicyclo[2.2.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The chemical reactions involving similar bicycloheptane compounds have been studied. An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . This reaction would be effected through a hydrogen bond catalysis .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is 299.4073 .科学的研究の応用

Chemical Synthesis and Structural Analysis

One significant area of research involving compounds structurally similar to N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is the exploration of their synthesis and the detailed analysis of their molecular and crystal structures. The reaction of related bicyclic diones with various reagents has been explored, leading to the synthesis of stable quasiphosphonium salts and other derivatives. For example, the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with hexaethyltriamido-phosphite in the presence of diethylammonium chloride affords stable salts with specific diastereomers, showcasing the structural diversity and potential for chemical modifications in this class of compounds (Bogdanov et al., 2006).

Additionally, the synthesis of compounds by reacting bicycloheptane-1-carbonyl chloride with amino alcohols, leading to structures with potential for hydrogen bonding, highlights the versatility of these bicyclic frameworks in forming complex molecular structures (Yi‐Min Cai et al., 2005).

Biological and Pharmacological Studies

Investigations into the biological properties of structurally similar carboxamides have shown varying results in pharmacological tests. For instance, the study of polymorphic modifications of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide revealed significant differences in analgesic activity among different crystal forms, despite identical molecular and crystal structures. This underscores the impact of crystal habitus on the drug's biological properties and emphasizes the importance of considering such physical characteristics in drug development (Ukrainets et al., 2019).

Photophysical Properties

Research into the photophysical properties of carboxamides, including studies on fluorescence quenching by various agents in different solvents, provides insights into the interaction mechanisms and potential applications of these compounds in fluorescence-based assays and sensors. Such studies contribute to understanding the solvatochromic behaviors and quenching mechanisms, which are crucial for designing fluorescence-based biological probes and materials science applications (Patil et al., 2012).

作用機序

While the specific mechanism of action for “N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is not available, similar compounds have been studied. For instance, a series of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been reported as selective KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) channel openers .

将来の方向性

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The synthesis of tri- and tetrasubstituted BCBs via directed metalation of readily accessed BCB amides generates a wide variety of bridge-substituted BCBs that can be easily converted into other useful small ring building blocks .

特性

IUPAC Name |

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-5-12-6-8-13(9-7-12)20-16(23)19-11-10-18(4,17(19,2)3)14(21)15(19)22/h6-9H,5,10-11H2,1-4H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVCYPSUYNVCAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12,15,15-Trimethyl-N-(2-methylphenyl)-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385156.png)

![N-(4-Methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385159.png)

![N-(4-Acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385160.png)

![Methyl 12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylate](/img/structure/B385163.png)

![N-(2-Chlorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385164.png)

![1,15-Bis(bromomethyl)-15-methyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B385165.png)

![N-{(3-methoxy-4-propoxyphenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B385167.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385168.png)

methylcarbamate](/img/structure/B385171.png)

![N-benzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385172.png)

![N-(5-Chloro-2-methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385174.png)

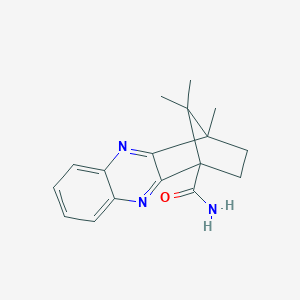

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385176.png)